2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a thiophen-2-yl group. The acetamide side chain at position 1 is linked to a 4-(propan-2-yl)phenyl group. Pyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(2)14-5-7-15(8-6-14)20-18(23)12-22-19(24)10-9-16(21-22)17-4-3-11-25-17/h3-11,13H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMGYRSYLDGWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the condensation of a thiophene derivative with a pyridazinone precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinone derivatives, and various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through interference with signaling pathways. For instance, derivatives have shown activity against various cancer cell lines, indicating that this compound may also have similar effects.
Antimicrobial Properties: The thiophene component may enhance the compound's ability to disrupt bacterial quorum sensing mechanisms, leading to potential antibacterial effects. In vitro studies have demonstrated that related compounds can inhibit biofilm formation and bacterial growth.
Enzyme Inhibition: The molecular structure suggests potential interactions with enzymes involved in critical metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.
Chemical Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with enhanced biological activities.
Material Science
Due to its stability and unique electronic properties imparted by the thiophene ring, this compound can be utilized in developing new materials such as polymers and coatings. Its ability to enhance performance and durability makes it suitable for industrial applications.
Case Study 1: Anticancer Mechanism Exploration
A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of thiophene-containing pyridazine derivatives. The findings indicated that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation rates.
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene ring in enhancing the compound's ability to penetrate bacterial membranes.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. Additionally, it may modulate the activity of receptors and ion channels, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs with modifications in three regions:
Position 3 of the pyridazinone ring: Substitutions include aryl, heteroaryl, or alkyl groups.
Pyridazinone ring substituents: Methyl or benzyl groups at other positions.
Acetamide side chain : Variations in the N-aryl group (e.g., methoxy, halogen, or trifluoromethyl substituents).
Structural and Functional Comparisons
Table 1: Structural Analogs and Key Features
Pharmacological Implications
- Thiophen-2-yl vs.
- N-Substituent Effects :
- 4-(Propan-2-yl)phenyl (target compound): High lipophilicity may improve membrane permeability but reduce aqueous solubility.
- 4-Methoxyphenyl (): Methoxy groups increase polarity, which could enhance solubility but reduce CNS penetration.
- 2-(Trifluoromethyl)phenyl (): The electron-withdrawing CF₃ group may strengthen halogen bonding but introduce metabolic stability challenges.
- Hydrazide vs. Acetamide Derivatives : Hydrazide analogs (e.g., ) exhibit anti-proliferative activity, suggesting that the acetamide’s replacement with a hydrazide moiety can shift biological activity toward cytotoxicity.
Biological Activity
The compound 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a heterocyclic organic molecule that has attracted attention for its potential biological activities. Its unique structure, which includes a pyridazine ring fused with a thiophene moiety, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.42 g/mol. The structural features include:
- A pyridazine core
- A thiophene ring
- An amide functional group
These components are known to influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to This compound exhibit various antimicrobial properties. For instance, studies have shown that thiophene-containing compounds can inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Potential
The compound's structural similarity to known anticancer agents raises interest in its potential as an antitumor agent. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cell lines, suggesting a mechanism worth exploring for This compound .
Enzyme Inhibition
Enzyme inhibition studies have identified that similar compounds can act as inhibitors of various metabolic enzymes, including acetylcholinesterase (AChE). This activity is relevant for developing drugs targeting neurological disorders.
Synthesis and Evaluation
A comprehensive study involved synthesizing various derivatives of the compound and evaluating their biological activities. For example, the synthesis of related pyridazinone derivatives demonstrated significant anti-inflammatory effects in vitro, highlighting the therapeutic potential of these compounds.
Pharmacokinetic Studies
Pharmacokinetic evaluations are crucial for understanding how the compound behaves in biological systems. Early studies suggest moderate solubility and favorable permeability characteristics, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
